molecular formula C16H18N2O3S B4238378 N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide

Cat. No. B4238378
M. Wt: 318.4 g/mol
InChI Key: AHGGTTGDXRXIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide, also known as ESI-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide works by binding to the switch II region of RAC1, a region that is essential for its activity. By binding to this region, N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide prevents the activation of RAC1 and its downstream signaling pathways, which are involved in various cellular processes such as cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the activity of RAC1 and its downstream signaling pathways, which are involved in various cellular processes such as cell migration, proliferation, and survival. Inhibition of RAC1 activity by N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. However, there are also some limitations to its use in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another potential direction is to develop more potent and selective inhibitors of RAC1 that can be used in clinical trials. Additionally, the safety and efficacy of N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide in humans need to be further investigated in clinical trials. Overall, N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of RAC1, a protein that is overexpressed in various cancers and is associated with poor prognosis. Inhibition of RAC1 activity by N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-17-22(20,21)14-10-8-13(9-11-14)18-16(19)15-7-5-4-6-12(15)2/h4-11,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGTTGDXRXIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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